molecular formula C10H11BrN2O2 B8162280 Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate

Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate

Cat. No.: B8162280
M. Wt: 271.11 g/mol
InChI Key: NVKRSYKDFZVGKP-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromopyridine moiety attached to the azetidine ring, along with a methyl ester group at the 3-position of the azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid and azetidine-3-carboxylic acid.

    Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions involving azetidine-3-carboxylic acid.

    Coupling Reaction: The bromopyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the pyridine moiety.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions typically involve the use of palladium catalysts and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound, with modifications at the azetidine ring or pyridine moiety.

    Hydrolysis Product: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the azetidine ring can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-2-carboxylate: Similar structure but lacks the azetidine ring.

    Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the bromopyridine moiety.

    5-Bromopyridine-2-carboxylic acid: Contains the bromopyridine moiety but lacks the azetidine ring.

Uniqueness

Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate is unique due to the combination of the azetidine ring and the bromopyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-15-10(14)7-5-13(6-7)9-3-2-8(11)4-12-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKRSYKDFZVGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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